4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group and a pyrazole ring, which are known for their significant biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylbenzoic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a benzoyl group.
4-benzoyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the phenyl group on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzoyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-19-25(21-9-5-3-6-10-21)20(2)30(29-19)18-17-28-27(32)24-15-13-23(14-16-24)26(31)22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMQRFDJUOIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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